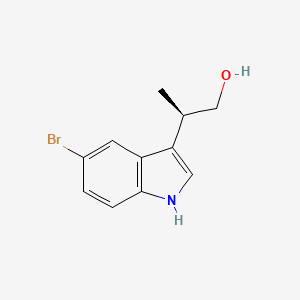

(R)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(5-bromo-1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-7(6-14)10-5-13-11-3-2-8(12)4-9(10)11/h2-5,7,13-14H,6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTZWBJAVHFDFQ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of R 2 5 Bromo 1h Indol 3 Yl Propan 1 Ol and Analogues

Impact of the Bromine Atom at the 5-Position on Molecular Interactions

The introduction of a bromine atom at the 5-position of the indole (B1671886) ring is a common strategy in medicinal chemistry to enhance biological activity. beilstein-archives.org This modification can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its molecular interactions with target proteins. The bromination of many natural compounds is frequently associated with an increase in their biological potency. beilstein-archives.org

The presence of bromine at the C-5 position of the indole nucleus has been shown to lead to a partial increase in the antiproliferative activities of certain spiroindoline phytoalexins against leukemic cells when compared to their non-brominated counterparts. beilstein-archives.org In some instances, 5-bromoindole (B119039) derivatives have demonstrated potent anticancer activities by inhibiting enzymes like EGFR tyrosine kinase. nih.govresearchgate.net The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. This interaction, along with altered hydrophobic and electronic properties, can lead to improved pharmacological profiles. For example, 5-bromobrassinin, a synthetic derivative of an indole phytoalexin, exhibits a better pharmacological profile with slower clearance compared to the parent compound, brassinin. beilstein-archives.org

However, the introduction of a bromine atom does not universally guarantee enhanced activity. Studies on 5-bromosubstituted analogs of certain indole phytoalexins have shown that these compounds exhibit lower or approximately the same activities as the corresponding non-brominated compounds. beilstein-archives.org This highlights the context-dependent nature of halogen substitution in modulating biological outcomes.

Role of the Chiral Propan-1-ol Moiety in Modulating Biological Activity

The chiral propan-1-ol side chain at the 3-position of the indole ring plays a crucial role in defining the stereoselectivity and biological activity of the molecule. The specific (R)-configuration of the stereocenter in the propan-1-ol moiety can lead to differential binding affinities for target proteins compared to its (S)-enantiomer or the corresponding achiral analog. This stereochemical arrangement dictates the spatial orientation of the hydroxyl and methyl groups, which can be critical for establishing specific hydrogen bonds and van der Waals interactions within a receptor's binding pocket.

While direct SAR studies on the propan-1-ol moiety of (R)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol are not extensively documented in the provided results, the importance of stereochemistry in the side chain of indole derivatives is a well-established principle in medicinal chemistry. For instance, in a series of indole cyclopropylmethylamines, the stereochemistry of the cyclopropane (B1198618) ring was found to be a key determinant of affinity for the serotonin (B10506) transporter (hSERT), with the (1S,2S)-trans isomer being significantly more potent than the cis-isomers. nih.gov This underscores the general principle that the three-dimensional arrangement of substituents on the side chain of an indole core is critical for its biological function. The hydroxyl group of the propan-1-ol moiety can act as a hydrogen bond donor or acceptor, while the methyl group can engage in hydrophobic interactions, and their precise spatial positioning due to the (R)-chirality is likely a key factor in molecular recognition.

Influence of Indole Ring Substitution Patterns on Biological Recognition

Research on various indole derivatives has demonstrated that the position of substituents significantly impacts their biological profiles. For example, in a study of substituted 1H-indole-2-carboxylic acid derivatives, substitution at the 7-position of the indole ring was found to be the most favorable for inhibitory activity against the CysLT1 receptor, while substitution at the 4-position was the least favorable. researchgate.net Similarly, for a series of indole propanoic acid derivatives acting as GPR40 agonists, the nature of the substituent at various positions of the indole ring was critical for their potency. nih.gov

The table below illustrates the influence of indole ring substitution on the biological activity of a hypothetical series of indole derivatives, drawing from general principles observed in the literature.

| Substituent Position | Substituent Type | Relative Activity | Rationale for Activity Change |

| 5-Position | Bromo (Br) | Enhanced | Increased lipophilicity, potential for halogen bonding. beilstein-archives.org |

| 5-Position | Nitro (NO2) | Often Enhanced | Strong electron-withdrawing group, can enhance stacking interactions. researchgate.net |

| 5-Position | Methoxy (OCH3) | Variable | Can act as a hydrogen bond acceptor, alters electronic properties. mdpi.com |

| 1-Position (N-H) | Unsubstituted | Generally Preferred | N-H group can act as a hydrogen bond donor. nih.gov |

| 1-Position (N-H) | Methyl (CH3) | Often Decreased | Loss of hydrogen bond donor capability, potential steric hindrance. nih.gov |

| 2-Position | Carboxylic Acid | Variable | Introduces a charged group, can form salt bridges or hydrogen bonds. nih.gov |

| 7-Position | Chloro (Cl) | Potentially Enhanced | Electron-withdrawing, can influence pKa and binding. researchgate.net |

This table is a generalized representation based on SAR trends for various indole derivatives and is intended for illustrative purposes.

Comparative SAR Studies with Related Indole-Propanol Structures, including Isomers

Comparative SAR studies involving isomers and closely related analogs are essential for understanding the specific structural requirements for biological activity. While direct comparative data for this compound is limited, the principles of isomeric differentiation can be inferred from studies on other indole derivatives.

Furthermore, stereoisomers often exhibit significant differences in biological activity. As mentioned earlier, the stereochemistry of the side chain can dramatically affect binding affinity. nih.gov It is highly probable that the (S)-enantiomer of 2-(5-Bromo-1H-indol-3-yl)propan-1-ol would display a different, likely lower, biological activity compared to the (R)-enantiomer due to a less optimal fit in the binding site of its target protein.

The following table provides a hypothetical comparison of the biological activity of isomeric and related indole-propanol structures.

| Compound | Key Structural Feature | Predicted Relative Activity | Reasoning |

| This compound | (R)-stereocenter | High | Optimal stereochemistry for target binding. |

| (S)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol | (S)-stereocenter | Low | Sub-optimal fit in the chiral binding pocket. nih.gov |

| 2-(5-Bromo-1H-indol-3-yl)propan-1-ol (racemic) | Racemic mixture | Moderate | Activity is likely due to the (R)-enantiomer. |

| (R)-2-(1H-indol-3-yl)propan-1-ol | No 5-bromo substituent | Lower | The 5-bromo group often enhances potency. beilstein-archives.org |

| (R)-2-(5-Chloro-1H-indol-3-yl)propan-1-ol | 5-Chloro substituent | Potentially High | Halogen substitution is generally favorable, but bromine may have specific advantages. |

| (R)-3-(5-Bromo-1H-indol-3-yl)propan-1,2-diol | Dihydroxypropyl side chain | Variable | The additional hydroxyl group could alter binding and solubility. |

This table is illustrative and based on established SAR principles in medicinal chemistry.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of drug candidates. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide valuable insights into how structural modifications influence biological activity. nih.govnih.gov

QSAR studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. nih.govijpsi.org For indole derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various enzymes. ijpsi.org These models can identify key molecular descriptors, such as electronic, steric, and hydrophobic parameters, that are critical for activity. For instance, a QSAR study might reveal that a certain level of lipophilicity at the 5-position of the indole ring is optimal for activity.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key molecular interactions. nih.gov For this compound, a docking study could reveal how the 5-bromo substituent fits into a hydrophobic pocket and potentially forms halogen bonds, how the (R)-propan-1-ol side chain forms specific hydrogen bonds with amino acid residues, and how the indole core engages in π-stacking interactions. researchgate.net Such studies can rationalize the observed SAR and guide the design of new, more potent analogs. mdpi.com For example, docking studies of 5-bromo-indole-2-carboxylic acid derivatives have helped to identify key binding interactions within the EGFR tyrosine kinase domain. researchgate.net

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can provide even more detailed insights into the electronic aspects of ligand-receptor interactions and the energetics of binding. mdpi.com These computational approaches, when used in conjunction with experimental data, provide a powerful platform for understanding and optimizing the SAR of compounds like this compound.

Advanced Research Methodologies and Future Perspectives

Chemoinformatic and Cheminformatic Approaches in Indole (B1671886) Derivative Research

Cheminformatics has become an indispensable tool in modern drug discovery, enabling the analysis of large chemical datasets to guide synthesis and biological testing. mdpi.com For a compound like (R)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol, these computational approaches can predict its properties, identify potential biological targets, and guide the design of new analogues.

Predictive computational tools can analyze extensive databases of existing indole derivatives to build Structure-Activity Relationship (SAR) models. nih.gov These models can correlate structural features with biological activities. For instance, analyzing the effect of the 5-bromo substitution versus other halogens or functional groups can help in understanding its contribution to potency or selectivity. Self-organizing maps and other machine learning algorithms can visualize the chemical space around the target compound, clustering structurally related molecules and highlighting regions with unexplored bioactivity. nih.gov This approach can direct the synthesis of novel derivatives with a higher probability of desired biological effects. researchgate.net

Table 1: Application of Cheminformatics in Analyzing this compound

| Cheminformatic Technique | Application to Target Compound | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate physicochemical properties of analogues with their biological activity. | Predictive models for designing compounds with enhanced potency. |

| Molecular Docking | Simulate the binding of the compound to the active sites of various protein targets. nih.gov | Identification of potential biological targets and key binding interactions. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups responsible for biological activity. | A virtual template for screening large compound libraries to find new hits. |

| ADMET Prediction | Computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. danaher.com | Early-stage filtering of analogues with poor pharmacokinetic profiles. |

High-Throughput Screening Library Development for this compound Analogues

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with a specific biological activity. targetmol.com Developing a dedicated screening library focused on analogues of this compound is a key strategy for exploring its therapeutic potential. The design of such a library must prioritize structural diversity to comprehensively probe the relevant biological space. thermofisher.com

Diversity-oriented synthesis (DOS) is a powerful strategy for generating structurally complex and diverse small-molecule libraries from a common starting point. nih.gov Starting with the core indole scaffold of the target compound, various building blocks can be systematically introduced at key positions (e.g., the N1, C2, C5, and the propanol (B110389) side chain) to create a library of related molecules. This approach ensures that the library covers a wide range of chemical properties and spatial arrangements.

Key diversification points for an analogue library include:

Modification of the C5-substituent: Replacing the bromine with other halogens, alkyl, aryl, or hydrogen-bond donor/acceptor groups.

Alteration of the C3-side chain: Varying the length, branching, and functional groups of the propanol moiety. Introducing different stereochemistries is also crucial.

Substitution on the indole nitrogen (N1): Introducing different alkyl or aryl groups to explore effects on binding and solubility.

Functionalization of other ring positions: Adding substituents to the C2, C4, C6, or C7 positions of the indole core. acs.orgnih.gov

Integrated Synthetic Biology and Chemical Synthesis for Indole Production

The production of complex chiral molecules like this compound can be resource-intensive. An integrated approach combining synthetic biology with traditional chemical synthesis offers a promising avenue for more sustainable and efficient production. Many indole derivatives are biosynthesized in nature, typically originating from the amino acid L-tryptophan. nih.govmdpi.com

Synthetic biology techniques can be used to engineer microorganisms (like E. coli or yeast) to produce a specific indole precursor. For example, bacteria that express tryptophanase can produce indole from tryptophan. wikipedia.org Genetic engineering could further modify these pathways to create functionalized indole cores. This biosynthetic product can then be used as an advanced intermediate for final chemical modifications, such as the introduction of the bromo-substituent and the chiral propanol side chain, in a chemoenzymatic or fully chemical process. This integration leverages the high selectivity of enzymes for certain steps while relying on the versatility of chemical synthesis for others.

Mechanistic Investigations of Biological Action via Advanced Spectroscopic and Computational Techniques

Understanding how this compound interacts with its biological target at a molecular level is crucial for rational drug design. A combination of advanced spectroscopic and computational methods can elucidate its mechanism of action.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography can provide high-resolution structural information about the compound when bound to its target protein. This allows for the precise identification of key amino acid residues involved in the interaction, revealing the specific hydrogen bonds, hydrophobic interactions, or halogen bonds that contribute to binding affinity.

Computational techniques complement this experimental data. Molecular dynamics (MD) simulations can model the dynamic behavior of the compound within the binding site over time, providing insights into the stability of the complex and the role of conformational changes. danaher.com Quantum mechanics (QM) calculations can be used to analyze the electronic properties of the molecule and its interactions with the target in greater detail. These integrated approaches provide a comprehensive picture of the binding mode and mechanism, which is invaluable for optimizing the lead compound. mdpi.com

Emerging Trends in Chiral Indole Synthesis and Functionalization

The synthesis of enantiomerically pure indole derivatives is a significant area of research. acs.org The development of this compound and its analogues relies on advanced asymmetric synthesis methods that can control the stereochemistry at the chiral center of the propanol side chain.

Organocatalysis has emerged as a powerful, metal-free approach for asymmetric synthesis. organic-chemistry.org Chiral Brønsted acids or isothiourea-based catalysts can be used to achieve highly enantioselective reactions under mild conditions. rsc.org Another major trend is the use of transition-metal catalysis , where chiral ligands complexed with metals like palladium, copper, or nickel facilitate asymmetric transformations with high efficiency and selectivity. bohrium.comacs.org The catalytic asymmetric Friedel-Crafts reaction is a particularly powerful method for directly introducing functionalized side chains onto the indole C3 position. nih.govkfupm.edu.sa

Furthermore, recent innovations in C-H functionalization allow for the direct modification of the indole core without the need for pre-functionalized starting materials, offering more atom-economical and efficient synthetic routes. nih.govresearchgate.net These cutting-edge synthetic strategies are essential for producing a diverse range of chiral analogues for SAR studies. acs.orgchiralpedia.comchiralpedia.com

Table 2: Modern Asymmetric Synthesis Strategies for Chiral Indoles

| Synthesis Strategy | Description | Relevance to Target Compound |

| Chiral Organocatalysis | Uses small, chiral organic molecules to catalyze enantioselective reactions. | Enables metal-free synthesis of the (R)-propanol side chain with high enantiomeric excess. |

| Transition-Metal Catalysis | Employs chiral metal complexes to control stereochemistry in C-C bond formations. | Provides efficient routes for asymmetric alkylation or arylation of the indole core. |

| Biocatalysis | Uses enzymes (natural or engineered) to perform highly selective chiral transformations. chiralpedia.com | Offers a green chemistry approach for stereospecific reactions under mild conditions. |

| Direct C-H Functionalization | Selectively activates and modifies C-H bonds on the indole ring. acs.org | Allows for late-stage diversification of the indole scaffold to build analogues. |

The Role of this compound as a Lead Compound for Further Chemical Elaboration and Optimization

A "lead compound" is a molecule with promising biological activity that serves as the starting point for a drug discovery program. danaher.com this compound possesses the structural features of a viable lead. The process of lead optimization involves systematically modifying the lead structure to improve its therapeutic profile. biosolveit.de

The goals of optimizing this lead compound would be to enhance its potency and selectivity for its biological target while improving its pharmacokinetic (ADMET) properties. danaher.comnih.gov Medicinal chemists would synthesize analogues based on SAR data derived from initial screening and computational modeling. For example, if the 5-bromo group is found to be crucial for activity, modifications might focus on the propanol side chain to improve interactions with the target protein. Conversely, if the side chain is optimal, different substituents could be explored at the 5-position to enhance properties like metabolic stability or cell permeability. wikipedia.org This iterative cycle of design, synthesis, and testing is fundamental to transforming a promising lead into a potential drug candidate. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for the structural characterization of (R)-2-(5-Bromo-1H-indol-3-yl)propan-1-ol?

- Answer: Structural characterization typically involves a combination of single-crystal X-ray diffraction (SCXRD) and spectroscopic techniques (e.g., NMR, IR). For SCXRD, data collection at low temperatures (e.g., 291 K) minimizes thermal motion artifacts, and refinement using programs like SHELXL ensures precise determination of bond lengths, angles, and stereochemistry . NMR analysis (¹H/¹³C) should focus on resolving the indole ring protons (δ 7.0–8.5 ppm) and the chiral propanol moiety (δ 3.5–4.5 ppm). Enantiomeric purity can be confirmed via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How should researchers handle and store this compound to ensure stability?

- Answer: The compound should be stored in air-tight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or degradation. Handling requires PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319). Avoid dust formation by working in a fume hood with HEPA filtration. Stability assessments via TLC or HPLC every 6 months are recommended to monitor decomposition .

Advanced Research Questions

Q. How can the puckering conformation of the indole ring in this compound be quantitatively analyzed?

- Answer: Use Cremer-Pople puckering coordinates to define deviations from planarity. Calculate the puckering amplitude () and phase angle () from crystallographic coordinates. For example, SCXRD data refined via SHELXL can be processed with software like Mercury or Olex2 to generate displacement parameters perpendicular to the mean plane of the indole ring. This method avoids approximations inherent in torsion-angle-based analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.